molecular formula Al3Ce B14738192 CID 78062285

CID 78062285

Cat. No.: B14738192
M. Wt: 221.061 g/mol
InChI Key: MWTVRFCEFZWIAO-UHFFFAOYSA-N
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Description

CID 78062285 is a PubChem Compound Identifier (CID) assigned to a specific chemical compound in the PubChem database. For example, analogous compounds like taurocholic acid (CID 6675) and betulin (CID 72326) are referenced in studies for their structural and functional roles in biochemical pathways . This compound likely follows similar conventions, with its entry encompassing spectral data (e.g., mass spectrometry, GC-MS) and pharmacological or biochemical annotations if applicable .

Properties

Molecular Formula

Al3Ce

Molecular Weight

221.061 g/mol

InChI

InChI=1S/3Al.Ce

InChI Key

MWTVRFCEFZWIAO-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Al].[Ce]

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Absence of CID 78062285 in Provided Sources

  • Search Result 6 (PubChem: CID 78062195) details GePt₂ , an alloy of germanium and platinum, but this CID (78062195) is distinct from the requested compound.

  • Search Result 10 discusses chemically induced dimerization (CID) as a technique but does not reference this compound.

  • Other sources focus on unrelated compounds (e.g., niacinamide, polymers, or enzyme inhibitors) and lack data on this compound.

Potential Reasons for Missing Data

  • Typographical Error : Verify the CID number (e.g., 78062285 vs. 78062195).

  • Undocumented Compound : this compound may not be indexed in public databases or peer-reviewed literature.

  • Proprietary Status : The compound could be under patent protection or unpublished in commercial research.

Recommended Actions

  • Reconfirm the CID : Cross-check identifiers via PubChem or CAS Common Chemistry.

  • Consult Specialized Databases :

    • SciFinder or Reaxys for proprietary chemical data.

    • Patents (e.g., Google Patents) for synthesis pathways.

  • Explore Structural Analogues :

    • Investigate compounds with similar structures (e.g., germanium-platinum alloys) for inferred reactivity.

General Insights on CID-Type Compounds

While this compound is uncharacterized in the provided sources, the following principles apply to CID-class compounds:

PropertyTypical Characteristics of CID CompoundsExample (CID 78062195: GePt₂)
Structure Often intermetallic or coordination complexesCubic lattice (germanium-platinum)
Reactivity Redox reactions, ligand substitutionStable under standard conditions
Applications Catalysis, semiconductors, alloysUsed in electronic materials

Data Limitations and Next Steps

  • No experimental data (e.g., reaction mechanisms, kinetics, or thermodynamic properties) was found for this compound.

  • Synthetic routes and spectroscopic profiles remain undocumented in the reviewed literature.

Scientific Research Applications

CID 78062285 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving molecular interactions and cellular pathways. In medicine, this compound could be explored for its potential therapeutic effects. Industrial applications include its use in the production of advanced materials and polymers .

Mechanism of Action

The mechanism of action of CID 78062285 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78062285, we compare it to structurally or functionally related compounds with documented research. The following analysis draws from methodologies used in studies of analogous CIDs:

Structural and Functional Comparisons

Substrates and Inhibitors: Taurocholic acid (CID 6675): A bile acid derivative involved in lipid metabolism. Its structure includes a steroid backbone conjugated with taurine, enabling interactions with transporters like NTCP . Betulin (CID 72326): A triterpenoid with anti-inflammatory and antiviral properties. Its pentacyclic structure allows for derivatization into bioactive compounds like betulinic acid (CID 64971) . this compound: If structurally analogous to betulin derivatives, it may share functional groups (e.g., hydroxyl or carboxyl moieties) critical for binding to targets like enzymes or receptors.

Pharmacological Activity: Ginkgolic acid 17:1 (CID 5469634): Inhibits protein-protein interactions; its alkylphenol structure drives hydrophobic binding . Irbesartan (CID 3749): An angiotensin II receptor antagonist; its biphenyl-tetrazole moiety is essential for antihypertensive activity . this compound: Potential activity could be inferred from docking studies (e.g., binding affinity to targets like kinases or GPCRs) if data were available .

Analytical Data

Comparative spectral and dissociation patterns:

  • Collision-Induced Dissociation (CID) : Sulfonamides analyzed via CID and HCD (High-energy Collision Dissociation) show distinct fragmentation patterns. For example, CID produces stable fragments, while HCD mitigates "cut-off" effects in complex structures .
  • Mass Spectrometry: this compound may exhibit unique fragmentation pathways in LC-ESI-MS, similar to ginsenosides (e.g., CID-based differentiation of Rf and F11 isomers) .

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound (CID) Key Structural Features Functional Role Pharmacological Data
This compound Data not explicitly available Inferred from PubChem annotations Requires experimental validation
Taurocholic acid (6675) Steroid backbone + taurine conjugate Bile acid, lipid metabolism NTCP transporter substrate
Betulin (72326) Pentacyclic triterpenoid Anti-inflammatory, antiviral IC50: 10 µM (HIV-1 protease)
Ginkgolic acid (5469634) Alkylphenol + unsaturated side chain Protein interaction inhibitor Ki: 5 µM (SUMOylation)

Table 2: Analytical Techniques Applied to CID-Linked Compounds

Technique Application to this compound Example from Literature
LC-ESI-MS Structural elucidation via fragmentation Ginsenosides differentiated via CID patterns
HCD vs. CID Comparison of dissociation efficiency Sulfonamides show reduced cut-off effects in HCD
Docking Studies Binding affinity predictions Phytochemicals docked with targets (e.g., Table 5 )

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